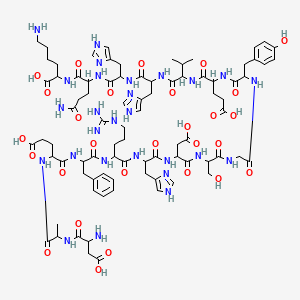
2070009-26-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 2070009-26-4 is known as pGlu-Pro-Arg-MNA monoacetate. This compound is a thrombin substrate modeled after a thrombin cleavage site in human fibrinogen. It is primarily used for sensitive assays of antithrombin III activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the incorporation of a chromogenic substrate. The process typically starts with the protection of functional groups, followed by the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide. The final step involves the deprotection of the functional groups to yield the desired compound .
Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA monoacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography and lyophilized to obtain a stable powder form .
Types of Reactions:
Oxidation: pGlu-Pro-Arg-MNA monoacetate can undergo oxidation reactions, particularly at the methoxy and nitro groups on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the peptide bonds
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted peptide derivatives
Wissenschaftliche Forschungsanwendungen
pGlu-Pro-Arg-MNA monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to study enzyme kinetics and inhibition.
Biology: Employed in the study of thrombin activity and its regulation by antithrombin III.
Medicine: Utilized in diagnostic assays to measure antithrombin III activity in blood samples.
Industry: Applied in the development of diagnostic kits and research reagents
Wirkmechanismus
The mechanism of action of pGlu-Pro-Arg-MNA monoacetate involves its cleavage by thrombin at the arginine residue. This cleavage releases the chromogenic substrate, which can be detected spectrophotometrically. The rate of cleavage is proportional to the thrombin activity, allowing for sensitive assays of antithrombin III activity. The molecular targets include thrombin and antithrombin III, and the pathway involves the regulation of blood coagulation .
Vergleich Mit ähnlichen Verbindungen
pGlu-Pro-Arg-MNA: A similar compound without the monoacetate group.
pGlu-Pro-Arg-pNA: Another thrombin substrate with a different chromogenic group.
Comparison:
Uniqueness: pGlu-Pro-Arg-MNA monoacetate is unique due to its specific chromogenic group, which provides higher sensitivity in assays compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2070009-26-4 |
|---|---|
Molekularformel |
C₂₅H₃₆N₈O₉ |
Molekulargewicht |
592.60 |
Sequenz |
One Letter Code: pGlu-PR-MNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)





